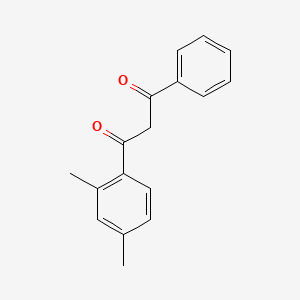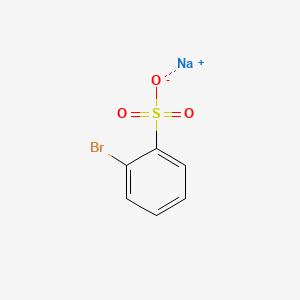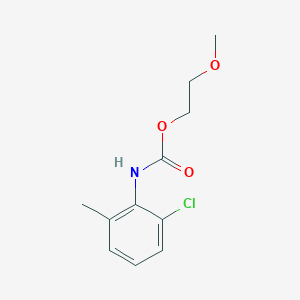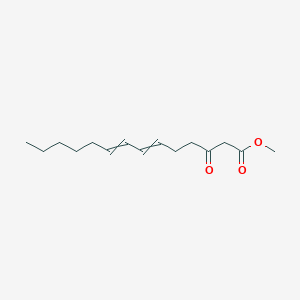
3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate is a chemical compound that belongs to the class of piperidinium salts It is characterized by the presence of a carboxyl group and a dimethyl-substituted piperidinium ion, paired with a perchlorate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate typically involves the reaction of 3-carboxy-1,1-dimethylpiperidine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-Carboxy-1,1-dimethylpiperidine+Perchloric acid→3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The piperidinium ion can be reduced under specific conditions to yield different piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be employed.
Major Products Formed
Oxidation: Carboxylate salts and corresponding acids.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidinium salts with different anions.
Wissenschaftliche Forschungsanwendungen
3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate involves its interaction with specific molecular targets. The carboxyl group and piperidinium ion can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simple six-membered ring containing a nitrogen atom.
1,1-Dimethylpiperidinium chloride: Similar structure but with a chloride anion instead of perchlorate.
3-Carboxy-1-sulfopyridin-1-ium chloride: Contains a carboxyl group and a sulfopyridinium ion.
Uniqueness
3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate is unique due to the presence of both a carboxyl group and a dimethyl-substituted piperidinium ion, paired with a perchlorate anion. This combination of functional groups and structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
62581-09-3 |
|---|---|
Molekularformel |
C8H16ClNO6 |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
1,1-dimethylpiperidin-1-ium-3-carboxylic acid;perchlorate |
InChI |
InChI=1S/C8H15NO2.ClHO4/c1-9(2)5-3-4-7(6-9)8(10)11;2-1(3,4)5/h7H,3-6H2,1-2H3;(H,2,3,4,5) |
InChI-Schlüssel |
SOJXOPJGYQHCGF-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCC(C1)C(=O)O)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


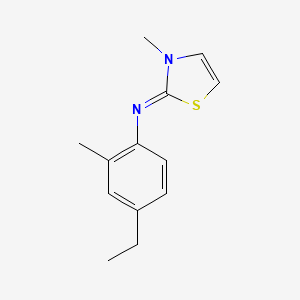
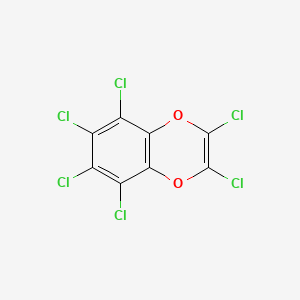
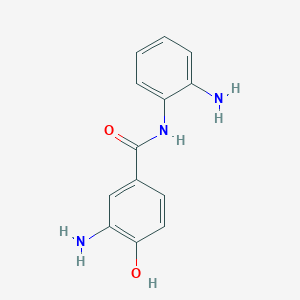
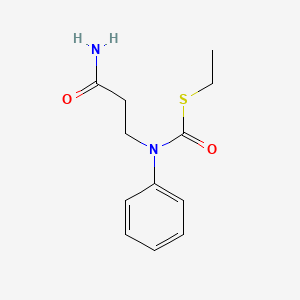
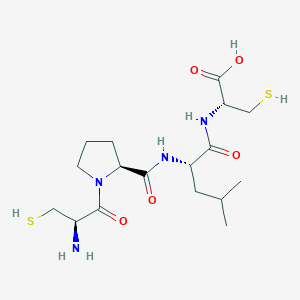
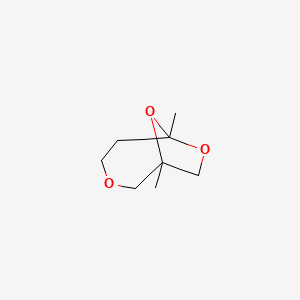
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
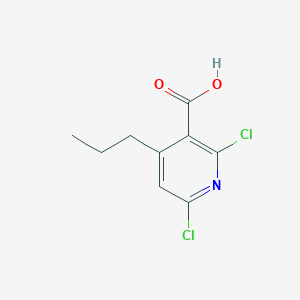
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
